FlaB2 protein
Description
Properties
CAS No. |
148711-15-3 |
|---|---|
Molecular Formula |
C4H3N3O |
Synonyms |
FlaB2 protein |
Origin of Product |
United States |
Genomic and Transcriptional Landscape of Flab2
flaB2 Gene Locus and Genomic Organization in Diverse Microorganisms
The genomic context of the flaB2 gene often reveals its integral role in motility. In many microorganisms, genes encoding flagellins are found within operons, clustered with other genes necessary for the assembly and function of the flagellum. frontiersin.org This co-localization facilitates the coordinated expression of multiple components of the flagellar machinery.
In archaea, such as Pyrococcus furiosus, the genes for flagellins (flaA and/or flaB) are typically arranged in an operon with other genes presumed to encode motor and anchoring components. frontiersin.org These flagellar operons can be categorized into different types based on their gene content. For instance, in Euryarchaeota, the fla operon often includes the associated genes flaC through flaJ. frontiersin.orgresearchgate.net The discovery of a previously undetected flaB0 gene in P. furiosus led to a revision of its flagellar operon, highlighting the importance of ongoing genomic analysis. frontiersin.org
In bacteria, the organization can be different but still reflects a functional grouping. In the spirochete Serpulina hyodysenteriae, the flaB2 gene, which encodes a core flagellum subunit protein, is one of several flaB-related loci that are dispersed around the chromosome rather than being in a single tight cluster. asm.org In Treponema denticola, the genes encoding four flagellin (B1172586) proteins, including FlaB2, are regulated by different promoters, indicating a more complex regulatory scheme than a single operon structure. asm.orgasm.org Specifically, the flaB2 gene is regulated by a distinct promoter from the genes encoding FlaA and FlaB1. asm.orgasm.org
Table 1: Genomic Organization of flaB2 and Related Flagellin Genes in Select Microorganisms
| Microorganism | Gene(s) | Genomic Organization | Key Features |
|---|---|---|---|
| Pyrococcus furiosus | flaB0, flaB2 | Located within the flagellar (fla) operon. frontiersin.org | Part of a revised operon that includes genes for motor and anchoring components. frontiersin.org |
| Treponema denticola | flaA, flaB1, flaB2, flaB3 | Genes are not in a single operon; flaB2 is regulated by a distinct promoter from flaA and flaB1. asm.orgasm.org | Regulation is differentiated by promoter type: σ28-dependent for flaB2 and σ70-dependent for flaA and flaB1. asm.orgasm.org |
| Serpulina hyodysenteriae | flaB2 | Several flaB2-related loci are dispersed around the chromosome. asm.org | Encodes core flagellum subunit proteins. asm.org |
| Euryarchaeota (general) | flaA/B | Typically found in a Type I cluster (fla1) with a conserved gene order including flaC, flaD/E, flaF, G, H, I, J. researchgate.net | Characterized by the presence of flaC and flaD/E. researchgate.net |
| Crenarchaeota (general) | flaA/B | Often found in a Type II cluster (fla2) lacking flaC and flaD/E. researchgate.net | Characterized by the absence of flaC and flaD/E. researchgate.net |
Transcriptional Regulation Mechanisms of flaB2 Gene Expression
The transcription of the flaB2 gene is a finely tuned process governed by a hierarchy of regulatory proteins, including specific sigma factors, their inhibitors, and defined promoter sequences. nih.govconsensus.appnih.gov This ensures that the FlaB2 protein is produced only when the flagellar structure is ready for filament assembly, preventing wasteful synthesis.
The expression of late-stage flagellar genes, including many flaB type genes, is frequently dependent on an alternative sigma factor known as σ28 (also called FliA). asm.orgnih.gov Sigma factors are essential components of the RNA polymerase holoenzyme that direct it to initiate transcription at specific promoter sequences. researchgate.net The σ28 factor specifically recognizes and binds to the promoters of class 3 flagellar genes, which typically encode the flagellin filament proteins and chemotaxis components. asm.orgnih.gov
In Treponema denticola, a conserved σ28-dependent promoter is located upstream of the flaB2 gene. asm.orgasm.org The FliA homolog in T. denticola (FliA_Td_) has been shown to function as the flagellum-specific σ28 factor that positively regulates flagellin genes. asm.org Experimental evidence confirms that FliA_Td_ binds directly to the flaB2 promoter (P_flaB2_). asm.orgnih.gov Similarly, in other bacteria like Escherichia coli and Bacillus subtilis, σ28 is responsible for the expression of genes involved in motility and flagellar synthesis. researchgate.net In some bacteria, such as Campylobacter jejuni, the regulation is more complex, with σ28 controlling the major flagellin (flaA), while another sigma factor (σ54) controls the minor flagellin (flaB). researchgate.net
The specificity of σ28-dependent transcription is determined by the unique DNA sequences of the promoter region located upstream of the target gene. nih.govmdpi.com These promoters contain conserved consensus sequences at the -10 and -35 regions (relative to the transcription start site) that are recognized by the σ28-RNA polymerase holoenzyme. asm.org The flaB2 promoter in T. denticola (P_flaB2_) contains a conserved σ28 binding site, specifically with consensus sequences at the -10 (CGGATAA) and -35 (TA/TAA) regions. asm.org
In some archaea, such as Methanococcus maripaludis, the promoter of the fla operon contains a TFB recognition element (BRE) and a TATA-box. researchgate.net The transcription of this operon requires an activator, EarA, which helps recruit the transcription factor B (TFB) to a weak native promoter. researchgate.net Spontaneous mutations in the BRE sequence can bypass the need for this activator, demonstrating the critical role of these regulatory elements in controlling transcription levels. researchgate.net
To ensure that flagellin synthesis is coupled to the completion of the flagellar hook-basal body (HBB) structure, the activity of σ28 is negatively regulated by an anti-sigma factor called FlgM. researchgate.nettaylorandfrancis.com FlgM functions as an antagonist by directly binding to σ28, preventing it from associating with the core RNA polymerase enzyme. asm.orgnih.govnih.gov This sequestration of σ28 effectively blocks the transcription of σ28-dependent genes like flaB2. asm.orgresearchgate.net
The interaction between FlgM and σ28 is a key regulatory checkpoint. researchgate.net Once the HBB structure is complete, it functions as a type III secretion system that exports FlgM from the cell cytoplasm. asm.orgebi.ac.uk The removal of FlgM frees σ28, which can then bind to RNA polymerase and initiate the transcription of class 3 genes, leading to the production of FlaB2 and other filament components. asm.org In T. denticola, a FlgM homolog (TDE0201) was identified that binds to the σ28 homolog (FliA_Td_) and prevents it from binding to the flaB2 promoter. asm.orgnih.gov Biochemical analyses show that FlgM can titrate FliA in a dose-dependent manner, inhibiting its binding to the P_flaB2_ DNA probe. asm.orgnih.gov
Co-expression and Interdependence with Other Flagellar Gene Operons
The expression of flaB2 is not an isolated event but is integrated into a larger, hierarchical regulatory cascade that governs the entire process of flagellar biosynthesis. researchgate.net This cascade ensures the assembly of the flagellum in a sequential, energy-efficient manner. taylorandfrancis.com
This regulatory hierarchy is often divided into three classes of genes:
Class 1: These are the master regulator genes (e.g., flhDC in E. coli) that initiate the entire cascade. asm.orgnih.gov The FlhD/FlhC protein complex activates the expression of Class 2 genes. taylorandfrancis.com
Class 2: These genes encode the structural proteins for the HBB, as well as the regulatory proteins σ28 (FliA) and its anti-sigma factor, FlgM. asm.orgnih.gov
Class 3: These are the late genes, activated by σ28, which include the flagellin genes (like flaB2), motor force generators, and chemotaxis proteins. asm.orgnih.gov
Therefore, the transcription of flaB2 is dependent on the prior expression of Class 1 and Class 2 genes. The FlhDC master regulator must first activate the transcription of the fliA gene (encoding σ28). researchgate.netnih.gov Subsequently, the newly synthesized σ28 factor can direct the transcription of Class 3 genes, but only after the FlgM anti-sigma factor has been secreted upon HBB completion. researchgate.net This interdependence ensures that this compound is not synthesized until the basal structure to which it must be assembled is fully formed, preventing premature and non-productive protein synthesis. taylorandfrancis.com
Molecular Architecture and Filament Assembly of Flab2 Protein
Primary Sequence Analysis and Conservation of FlaB2 Domains
The primary sequence of the FlaB2 protein contains conserved domains that are crucial for its function. Like other flagellins, particularly in archaea and spirochetes, FlaB2 possesses regions with significant homology to other proteins involved in filament formation. For instance, the N-terminal domain of archaeal flagellins, including FlaB2, is homologous to the N-terminal domain of bacterial type IV pilins pnas.org. This shared homology suggests a common evolutionary origin and a similar mechanism for the initial stages of filament assembly, where the hydrophobic N-terminal α-helix is embedded in the cell membrane before polymerization pnas.org.
Sequence alignments of FlaB2 across different species reveal highly conserved regions, particularly at the N- and C-termini. These regions are critical for the protein's ability to polymerize and form a stable filament core nih.gov. In contrast, the central region of the protein is often more variable, which can contribute to the antigenic diversity seen in different strains of bacteria and archaea.
A notable feature identified through sequence analysis is the presence of specific motifs for post-translational modifications, such as N-glycosylation sequons (Asn-X-Ser/Thr) researchgate.net. The conservation of these sites across different FlaB2 proteins underscores their functional importance. For example, in Methanococcus maripaludis S2, sequence alignment of the FlaB2S2 protein shows conserved N-glycosylation sequons that are occupied by N-glycans researchgate.net.
Table 1: Conserved Features in this compound Sequence
| Feature | Description | Significance |
| N-terminal Domain | Homologous to bacterial type IV pilins. | Involved in the initial stages of filament assembly and membrane anchoring. |
| Conserved N- and C-termini | Regions of high sequence identity across species. | Essential for polymerization and filament stability. |
| Variable Central Domain | Region of lower sequence conservation. | Contributes to antigenic diversity. |
| N-glycosylation Sequons | Specific amino acid motifs (Asn-X-Ser/Thr) for glycan attachment. | Crucial for proper filament assembly and function. |
FlaB2 as a Core Structural Unit of Flagellar Filaments (Periplasmic and External)
FlaB2 is a fundamental building block of flagellar filaments in certain prokaryotes. In spirochetes, the periplasmic flagella (PFs) are complex structures composed of a core and a sheath. The core is made up of several FlaB-type proteins, including FlaB1, FlaB2, and FlaB3, while the sheath is composed of FlaA protein nih.govasm.orgnih.gov. This composition makes the spirochete PF one of the most complex bacterial flagellar filaments known nih.gov. The FlaB proteins, including FlaB2, are homologous to the flagellins of other bacteria in their N- and C-terminal regions nih.gov.
Genetic studies in the spirochete Brachyspira hyodysenteriae have demonstrated the critical role of FlaB2 in the formation of the PF core. Research has shown that the functions of the core proteins FlaB1 and FlaB2 are overlapping and that at least one of them is essential for maintaining the structural integrity of the periplasmic flagellum and for cell motility asm.orgnih.gov. In the absence of both FlaB1 and FlaB2, the core structure of the filament is missing, although the FlaA protein can still form a sheath-like structure asm.org. This indicates that FlaB2 is a primary determinant of the core assembly of the periplasmic filament.
In archaea, the flagellar filament, also known as the archaellum, is also composed of flagellin (B1172586) subunits, which can include FlaB2. The assembly of these external filaments differs from that of bacteria, with subunits being added at the base of the filament pnas.org. In Methanococcus maripaludis S2, the archaellum is composed of three archaellins: FlaB1S2, FlaB2S2, and FlaB3S2 researchgate.net.
Post-Translational Modifications Crucial for FlaB2 Function and Assembly
Post-translational modifications (PTMs) are covalent chemical alterations to proteins that occur after their synthesis and are critical for their structure and function nih.gov. In the context of FlaB2, PTMs, particularly glycosylation, play a vital role in the proper assembly and function of the flagellar filament.
Glycosylation, the attachment of carbohydrate moieties to proteins, is a common and crucial PTM of flagellins in both archaea and some bacteria. In archaea, flagellins are typically N-glycosylated, a feature that distinguishes them from bacterial flagellins, which are O-glycosylated when modified asmblog.org.
Studies on the archaellum of Methanococcus maripaludis S2 have provided detailed insights into the role of FlaB2 glycosylation. In this organism, all three of its archaellins, including FlaB2S2, are modified with an N-linked tetrasaccharide at multiple sites along the protein chain researchgate.net. Disruption of this N-linked glycosylation pathway leads to defects in the assembly and function of the archaella researchgate.net. Sequence analysis of FlaB2S2 has identified specific N-glycosylation sequons that are occupied by these glycans researchgate.net. It is believed that these N-linked glycans act as physical spacers, preventing improper protein-protein interactions between adjacent filaments that could lead to bundling researchgate.net.
In spirochetes, such as Leptospira, FlaB proteins have also been found to be glycosylated. This modification appears to be important for the proper coiling and function of the periplasmic flagella biorxiv.org.
For FlaB2 to be incorporated into an external or periplasmic filament, it must first be secreted across the cell membrane. This process is directed by a signal peptide at the N-terminus of the protein.
In archaea, flagellins like FlaB2 possess an N-terminal signal peptide that is homologous to the signal peptides of bacterial type IV pilins pnas.orgasmblog.org. This signal peptide is cleaved by a dedicated peptidase, known as FlaK in methanogens or PibD in other archaea, before the mature protein is assembled into the filament asmblog.org. The secretion of archaeal flagellins is thought to occur through a specialized secretion system that shares components with the bacterial type IV pilus secretion system nih.govportlandpress.com.
In spirochetes, the FlaB proteins are most likely secreted into the periplasmic space via a type-III secretion system nih.gov. Unlike archaeal flagellins, the N-terminus of spirochete FlaB proteins is not cleaved nih.gov. The components of the flagellar motor, including FlhA, FlhB, FliP, FliQ, and FliR, form the export apparatus that facilitates the transport of flagellar proteins biorxiv.org.
Molecular Mechanisms of FlaB2 Polymerization and Filament Formation
The polymerization of FlaB2 into a helical filament is a self-assembly process that is highly regulated. The conserved N- and C-terminal regions of the FlaB2 monomers are essential for making the protein-protein contacts that drive polymerization and stabilize the filament structure nih.gov.
In archaea, the assembly of the flagellar filament occurs at the base, with new subunits being added to the proximal end of the growing structure pnas.org. This is in contrast to bacterial flagella, where subunits are added at the distal tip after traveling through a central channel in the filament nih.gov. The assembly process in archaea is powered by an ATPase, FlaI, which is part of the flagellar assembly machinery nih.govportlandpress.com.
In many spirochete species, the periplasmic flagellar filament is a heteropolymer composed of multiple, distinct FlaB proteins. For example, in Brachyspira hyodysenteriae, the filament core is comprised of FlaB1, FlaB2, and FlaB3 asm.orgnih.gov.
Genetic studies have revealed that these different FlaB proteins make distinct and sometimes overlapping contributions to the final filament structure and function. In B. hyodysenteriae, either FlaB1 or FlaB2 is essential for the formation of an intact periplasmic flagellum and for motility, indicating a degree of functional redundancy between these two proteins asm.orgnih.gov. Sequence analysis shows a high degree of identity between FlaB1 and FlaB2 (76%), while their identity with FlaB3 is lower (57-60%) nih.gov. This suggests that the specific stoichiometry and arrangement of the different FlaB subunits within the filament are critical for generating the correct helical shape and stiffness required for spirochete motility asm.org.
Table 2: Summary of FlaB Proteins in Brachyspira hyodysenteriae Periplasmic Flagellum
| Protein | Role in Filament | Functional Notes |
| FlaA | Sheath Protein | Determines the diameter of the periplasmic flagellum. Not essential for core formation. |
| FlaB1 | Core Protein | Overlapping function with FlaB2. Essential for intact filament structure and motility. |
| FlaB2 | Core Protein | Overlapping function with FlaB1. Essential for intact filament structure and motility. |
| FlaB3 | Core Protein | Plays a distinct role from FlaB1 and FlaB2 in filament structure and function. |
Assembly Dynamics and Incorporation into Flagellar Structures
The this compound is a critical structural component of the flagellar filament in certain prokaryotes, notably in spirochete bacteria and archaea. The dynamics of its assembly and the mechanism of its incorporation into the growing flagellar structure are intricate processes that differ significantly between these two domains of life. Research has revealed that the assembly is not a simple polymerization but a highly regulated process involving cooperative interactions with other flagellin proteins and specialized molecular machinery.
Assembly Dynamics in Spirochete Periplasmic Flagella
In most spirochete species, the periplasmic flagella (PFs) are complex structures composed of an inner core and an outer sheath. The core is typically assembled from at least three related flagellin proteins: FlaB1, FlaB2, and FlaB3, while the sheath is composed of the FlaA protein. nih.govnih.gov Genetic and structural studies, particularly in the model organism Brachyspira hyodysenteriae, have elucidated the specific roles and interplay of these core proteins.
The three FlaB core proteins play unequal roles in determining the structure of the PFs and the swimming speed of the spirochete. asm.org Research on a series of double mutants lacking combinations of these core proteins has demonstrated that the functions of FlaB1 and FlaB2 are partially redundant but essential. asm.org While mutants lacking only one of the FlaB proteins (e.g., FlaB1, FlaB2, or FlaB3) were still motile, they all exhibited reduced motility compared to the wild-type strain. nih.gov This suggests that each FlaB protein contributes to optimal flagellar function.
Crucially, the functions of FlaB1 and FlaB2 overlap significantly; either one of these proteins is essential for maintaining the structural integrity of the periplasmic flagellum and for cell motility. asm.orgnih.gov A double mutant lacking both FlaB1 and FlaB2 is completely nonmotile. nih.gov This indicates a cooperative or synergistic relationship where the presence of at least one of these two specific FlaB proteins is required for the proper assembly and function of the flagellar core. Structural analyses suggest that FlaB1, FlaB2, and FlaB3 are likely dispersed along the entire length of the flagellar filament rather than being confined to specific domains. asm.org
The assembly process is thought to involve the secretion of FlaB proteins through the basal body via a type III secretion pathway. nih.govasm.org As the FlaB proteins emerge, they polymerize to form the filament core. Concurrently, the FlaA sheath protein, which is secreted into the periplasmic space by a separate pathway, polymerizes around the assembling FlaB core. nih.gov
Interactive Data Table: Research Findings on B. hyodysenteriae Flagellin Mutants
| Mutant Strain | Key Protein(s) Lacking | Motility Phenotype | Flagellar Structure Notes |
| flaB1 mutant | FlaB1 | Reduced motility | PFs are assembled |
| flaB2 mutant | FlaB2 | Reduced motility | PFs are assembled |
| flaB3 mutant | FlaB3 | Reduced motility | PFs are assembled |
| flaB1 flaB2 double mutant | FlaB1 and FlaB2 | Nonmotile | Lacks intact PF core structure |
Incorporation into Flagellar Structures
The mechanism by which individual flagellin subunits like FlaB2 are incorporated into the growing flagellar filament represents a fundamental difference between bacteria and archaea.
Bacterial Model: Tip-Growth in Spirochetes
In bacteria, including spirochetes, flagellar filaments are understood to grow at their distal end. The FlaB proteins, homologous to flagellin in other bacteria, are synthesized in the cytoplasm and then exported through a narrow channel within the basal body, hook, and the growing filament itself. nih.gov This process is mediated by a flagellum-specific type III secretion system. asm.org Upon reaching the distal tip of the filament, the new FlaB2 subunits are added, leading to the elongation of the structure. This tip-growth mechanism is a hallmark of bacterial flagellar assembly.
Archaeal Model: Base-Growth of the Archaellum
In contrast, archaea employ a fundamentally different mechanism for the assembly of their flagellum, often termed an "archaellum," which is structurally more similar to a bacterial type IV pilus than a bacterial flagellum. nih.govasm.org The archaeal flagellar filament, composed of FlaB proteins, is not hollow and therefore cannot transport subunits through its core. asm.org
Instead, assembly occurs at the base of the filament. asm.orglbl.gov In organisms like the crenarchaeon Sulfolobus acidocaldarius, this process is powered by a motor complex that includes a crucial ATPase known as FlaI. nih.gov The FlaI protein forms a hexameric ring structure at the base of the archaellum. lbl.gov Through the hydrolysis of ATP, the FlaI complex is thought to undergo conformational changes that push the entire FlaB filament upward, creating a space at its base. lbl.gov This opening allows new, waiting FlaB subunits to be added to the proximal end of the filament, causing it to grow from the bottom up. lbl.gov This base-incorporation mechanism is a defining feature that distinguishes the assembly of the archaeal flagellum from its bacterial counterpart.
Interactive Data Table: Comparison of Flagellar Subunit Incorporation
| Feature | Bacterial (Spirochete) System | Archaeal System |
| Primary Filament Protein | FlaB (FlaB1, FlaB2, FlaB3) | FlaB |
| Site of Subunit Incorporation | Distal Tip of the Filament | Base of the Filament |
| Growth Mechanism | Tip-Growth | Base-Growth |
| Subunit Transport Pathway | Through the hollow central channel of the filament | Not applicable (filament is not hollow) |
| Key Assembly Proteins | Type III Secretion System | FlaI (ATPase motor complex) |
| Energy Source for Assembly | Proton Motive Force / ATP | ATP Hydrolysis by FlaI |
Biological Function and Its Contribution to Microbial Motility
FlaB2's Essentiality in Flagellar Assembly and Maintenance
FlaB2 is recognized as a key structural component of the flagellar filament in several microbial species, including spirochetes such as Brachyspira hyodysenteriae and Treponema denticola, and archaea like Archaeoglobus fulgidus and Halobacterium salinarum. ontosight.aiuniprot.orguniprot.orgnih.govnih.govasm.org In spirochetes, the periplasmic flagella (PFs) are complex structures composed of a core filament, typically formed by multiple FlaB proteins (FlaB1, FlaB2, and FlaB3 in many species), surrounded by a sheath protein, FlaA. nih.govasm.orgasm.orgusda.gov FlaB proteins, including FlaB2, are understood to be involved in the formation of the helical flagellar filaments. asm.orgasm.org
Research on Brachyspira hyodysenteriae has demonstrated a functional overlap between the core proteins FlaB1 and FlaB2, indicating that the presence of either protein is essential for maintaining the intact structure of the PFs and for enabling cell motility. nih.govasm.org Studies on Leptospira biflexa have shown that the inactivation of the flaB1 gene leads to a complete inhibition of PF assembly. plos.org Furthermore, a double mutant lacking flaB1 and flaB3 in Brachyspira hyodysenteriae was still able to form a core filament, which was composed of FlaB2, highlighting its significant role in filament formation even in the absence of other FlaB paralogs. plos.org
The assembly process involves the export of FlaB proteins to the periplasmic space through a type III secretion pathway in bacteria. asm.org In archaea, flagellin (B1172586) proteins, including FlaB2 homologs, polymerize to form the flagellar filament. uniprot.orguniprot.org Post-translational modifications also play a role in flagellar assembly; for instance, the loss of specific glycosyl transferase genes in Methanococcus voltae resulted in defects in flagellin glycosylation and a subsequent loss of flagellar assembly. researchgate.net
Direct Contribution of FlaB2 to Microbial Locomotion and Swimming Behavior
As a core component of the flagellum, FlaB2 protein directly contributes to microbial motility and movement. ontosight.ai The rotation of the flagellum, which is composed of multiple FlaB2 subunits among other proteins, generates the torque necessary for the cell to propel itself. ontosight.ai
Studies involving Brachyspira hyodysenteriae have shown that single mutations in the genes encoding FlaB1, FlaB2, or FlaB3 lead to decreased motility compared to the wild-type strain, indicating that each of these proteins is important for achieving full motility. asm.orgasm.orgusda.gov The essential nature of FlaB2 for motility is further underscored by the finding that a double mutant in Brachyspira hyodysenteriae lacking both flaB1 and flaB2 was completely nonmotile. asm.org While in Treponema denticola, each individual flagellin protein contributes to motility, none is reported to be absolutely required on its own, suggesting some level of functional redundancy or compensation among the flagellin components in this species. nih.gov The stiffness of the flagellar filament, to which FlaB2 contributes, has been shown to directly influence the swimming speed of spirochetes. nih.govasm.org
Influence of FlaB2 on Flagellar Filament Stiffness and Helical Morphology
Spirochete PFs are characterized by their unique helical structure. asm.orgasm.org The composition of the flagellar filament, including the presence and arrangement of FlaB2, influences this morphology. In Brachyspira hyodysenteriae, single mutations in the flaB genes (flaB1, flaB2, and flaB3) resulted in PFs that exhibited similar or only slightly reduced helicity compared to the wild-type PFs. asm.org However, combining mutations in flaA with mutations in the flaB genes led to significant alterations in PF helicity, resulting in reduced helix pitch and diameter in flaA flaB1, flaA flaB2, and flaA flaB3 mutants. asm.org Notably, the flaB1 flaB2 double mutant in Brachyspira hyodysenteriae produced filaments that were completely nonhelical and appeared shorter and straighter. asm.org
Implications of FlaB2-Mediated Motility for Microbial Adaptation and Survival
Motility, facilitated by proteins like FlaB2, provides microorganisms with a crucial advantage for adaptation and survival. The ability to move allows microbes to navigate their environment, moving towards favorable conditions, such as nutrient-rich areas, and away from unfavorable or harmful ones. ontosight.ai
In pathogenic species, flagellar motility is often essential for colonization and virulence. For example, in Treponema phagedenis, the flagellum is vital for host invasion and colonization. ontosight.ai Similarly, the motility of Brachyspira hyodysenteriae, which is dependent on its flagellar proteins including FlaB2, is necessary for its colonization of the intestine and the subsequent development of disease. asm.org Bacterial flagellar motility and chemotaxis collectively enable cells to locate optimal environments and effectively compete with other microorganisms. nih.gov
Interactions Involving Flab2 Protein
Protein-Protein Interactions within the Flagellar Complex
Within the intricate structure of the flagellum, FlaB2 interacts with other protein components to ensure proper assembly, structure, and function.
Interaction Networks with FlaA (Sheath Protein)
In spirochetes, FlaA forms a sheath that surrounds the FlaB core proteins, including FlaB2. asm.orgusda.gov This interaction is significant for determining the morphology and diameter of the periplasmic flagella. Studies on Brachyspira hyodysenteriae have shown that while FlaA can form a sheath even without an intact FlaB core, the interaction between FlaA and the FlaB core is responsible for regulating the helical morphology of the PFs. usda.govplos.org Purified PFs from flaA mutants were found to be significantly thinner and exhibited altered helix pitch and diameter compared to wild-type and flaB mutants, providing genetic evidence that FlaA forms a sheath around the FlaB core and interacts with it to impact flagellar helicity. usda.govnih.gov
Functional Interplay and Overlap with Other FlaB Proteins (FlaB1, FlaB3)
In most spirochetes, the flagellar core is composed of multiple FlaB proteins, commonly FlaB1, FlaB2, and FlaB3. asm.orgnih.gov These proteins are antigenically related and share sequence similarities, particularly at the N- and C-terminal regions, suggesting a common function in forming the helical flagellar filaments. asm.orgnih.gov Research, particularly in Brachyspira hyodysenteriae, indicates a functional overlap between FlaB1 and FlaB2. asm.orgnih.gov Deletion studies have shown that either FlaB1 or FlaB2 is essential for maintaining the intact PF structure and cell motility; a double mutant lacking both flaB1 and flaB2 was completely nonmotile. asm.orgnih.gov This suggests that while their functions overlap, at least one of these two proteins is indispensable for motility. nih.gov FlaB3 appears to be less essential for motility compared to FlaB1 and FlaB2. nih.gov The arrangement of these FlaB proteins within the filament is not fully understood, with possibilities including forming specific domains or being dispersed along the entire core. nih.gov
Studies in Methanococcus voltae, an archaeon, also highlight the roles of multiple flagellins, including FlaB1 and FlaB2, as major components of the flagellar filament. nih.govnih.gov In Methanococcus maripaludis, FlaB1 and FlaB2 are the main components of the filament, while FlaB3 forms a hook-like segment. nih.gov Inactivation of either flaB1 or flaB2 genes in M. maripaludis resulted in a loss of motility and cessation of archaellum synthesis. nih.gov In Halorubrum lacusprofundi, both FlaB1 and FlaB2 contribute to functional archaella, and the combination of the two proteins enhances filament stability. nih.gov
Associations with Accessory Flagellar Proteins (e.g., FcpA, FliD)
FlaB2 also interacts with accessory proteins involved in flagellar assembly and function. In Treponema pallidum, FlaB2, along with FlaB1 and FlaB3, interacts with TP0658, a conserved protein identified as FliW. asm.org FliW is thought to function as a conserved assembly factor for the bacterial flagellum and interacts with a C-terminal region of flagellin (B1172586). asm.org This interaction is specific and conserved in other bacteria like Bacillus subtilis. asm.org
In Leptospira biflexa, the flagellar sheath protein FcpA interacts with FlaA2 and FlaB1, and this interaction is proposed to be involved in bending the PF. plos.org While the primary interaction noted here is with FlaB1, it suggests the potential for interactions between accessory proteins like FcpA and the FlaB core proteins, which would include FlaB2 in species where it is present.
FliD is known as a flagellar cap protein that plays a role in filament assembly by capping the growing end and facilitating the addition of new flagellin proteins. rcsb.org While direct interaction between FlaB2 and FliD is not explicitly detailed in the provided snippets, the role of FliD in flagellin polymerization suggests a functional association with FlaB proteins like FlaB2, which are the building blocks of the filament. rcsb.org
FlaB2 as a Pathogen-Associated Molecular Pattern (PAMP)
Flagellin proteins, including FlaB2, are recognized as classic pathogen-associated molecular patterns (PAMPs) by the host immune system. oup.comoup.comnih.gov PAMPs are conserved molecular motifs found in microbes but not in the host, and their recognition by host pattern recognition receptors (PRRs) triggers innate immune responses. wikipedia.org
Molecular Recognition of FlaB2 as a PAMP
The recognition of flagellin, including FlaB2, as a PAMP is mediated by specific host PRRs. In humans, Toll-like receptor 5 (TLR5) is a key receptor that recognizes bacterial flagellin through its conserved D1 domain. wikipedia.orgresearchgate.net In plants, the flagellin receptor FLS2 (FLAGEELLIN SENSING 2), a receptor-like kinase, perceives bacterial flagellin or its active peptide derivative, flg22. nih.govnih.govnih.govbiorxiv.org This recognition occurs at the cell surface plasma membrane. nih.govnih.govnih.gov
Elicitation of Host Molecular Signaling Pathways
Upon recognition by PRRs like TLR5 or FLS2, FlaB2 triggers the activation of host molecular signaling pathways, leading to the induction of innate immune responses. nih.govwikipedia.org
In human monocytes, stimulation with Treponema pallidum FlaB1, FlaB2, and FlaB3 leads to the upregulation of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8. nih.gov This response is dependent on the TLR5 signaling pathway, as silencing the TLR5 gene abrogated the flagellin-induced cytokine expression. nih.gov Furthermore, the flagellin-mediated IL-6 and IL-8 expressions are heavily dependent on the activation of the mitogen-activated protein kinase (MAPK) pathway components ERK and p38, as well as the nuclear factor κB (NF-κB) signaling pathway. nih.govfrontiersin.orgnih.gov Inhibition of p38 kinase, ERK, and NF-κB attenuated the production of these cytokines. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| FlaB2 protein | N/A | Protein; specific CID for the protein itself is not standard in PubChem |
| FlaA protein | N/A | Protein; specific CID for the protein itself is not standard in PubChem |
| FlaB1 protein | N/A | Protein; specific CID for the protein itself is not standard in PubChem |
| FlaB3 protein | N/A | Protein; specific CID for the protein itself is not standard in PubChem |
| FcpA protein | N/A | Protein; specific CID for the protein itself is not standard in PubChem |
| FliD protein | N/A | Protein; specific CID for the protein itself is not standard in PubChem |
| FLAG peptide | 9854670 | A common fusion tag, not the this compound itself. nih.gov |
| Metronidazole | 4173 | An antibiotic, mentioned in search results but not directly FlaB2. wikipedia.org |
| Serotonin | 5202 | A neurotransmitter, mentioned in search results. wikipedia.org |
| gliadin peptide CT-1 | 16131011 | A peptide, mentioned in search results. nih.gov |
| Geraniol | 637566 | A compound, mentioned in search results. frontiersin.org |
Interactive Data Tables
Based on the search results, here is a data table summarizing the functional overlap between FlaB1 and FlaB2 in Brachyspira hyodysenteriae motility based on mutant analysis.
| B. hyodysenteriae Strain | FlaB1 Presence | FlaB2 Presence | Motility Status | Source Snippet |
| Wild-type | Yes | Yes | Motile | asm.orgnih.gov |
| flaB1 single mutant | No | Yes | Motile (reduced) | asm.orgnih.gov |
| flaB2 single mutant | Yes | No | Motile (reduced) | asm.orgnih.gov |
| flaB1 flaB2 double mutant | No | No | Nonmotile | asm.orgnih.gov |
Note: Motility status in single mutants is described as "less motile than the wild type" or "more severely inhibited in motility than the single mutants" for double mutants. asm.orgnih.gov
This table illustrates the functional redundancy and essentiality of FlaB1 and FlaB2 for motility in B. hyodysenteriae.
Molecular Mechanisms of Host-Microbe Interplay Mediated by FlaB2
The this compound plays a significant role in the molecular mechanisms underlying host-microbe interplay, primarily through its function as a key structural component of flagella and archaella, enabling microbial motility, host colonization, and immune recognition.
In spirochete bacteria, such as Treponema and Brachyspira species, FlaB2 is a core protein of the periplasmic flagella (PFs) nih.govasm.orgnih.govusda.govoup.com. These PFs are located within the periplasmic space between the inner and outer membranes and are essential for the characteristic corkscrew-like motility of spirochetes asm.orgnih.gov. This motility is a crucial virulence factor, facilitating the movement of the bacteria through viscous environments and enabling invasion and colonization of host tissues asm.orgnih.govusda.govontosight.ai. Studies on Brachyspira hyodysenteriae have shown that FlaB1 and FlaB2 proteins have overlapping functions critical for maintaining the intact structure of PFs and for cell motility asm.orgnih.gov. Mutants lacking FlaB2 exhibit reduced motility compared to the wild-type strain usda.gov.
Beyond its structural role in motility, FlaB2 can also act as an antigen, triggering host immune responses. Flagellin proteins, including FlaB subunits, are recognized as pathogen-associated molecular patterns (PAMPs) by the host immune system, capable of eliciting both innate and adaptive immune responses oup.com. Research on Treponema pallidum, the causative agent of syphilis, has identified FlaB proteins (FlaB1, FlaB2, and FlaB3) as components of the periplasmic flagella core that show promise as diagnostic antigens oup.com. Specifically, the middle region of T. pallidum FlaB2 has been found to contain epitopes useful for the serodiagnosis of syphilis oup.com.
Diagnostic Performance of Treponema pallidum FlaB Fragments
| Antigen Fragment | Sensitivity (%) | Specificity (%) |
|---|---|---|
| FlaB1M | 92.7 | 96.1 |
| FlaB2M | 91.6 | 94.8 |
| FlaB3M | 95.0 | 100 |
| Conserved Fragments (Pooled Data) | 91.1–95.0 | 64.1–78.4 |
| Architect Syphilis TP (Reference) | 95.5 | 94.8 |
Data derived from a study evaluating the diagnostic performance of different T. pallidum FlaB fragments for IgG antibody detection in serum specimens oup.com. FlaB1M, B2M, and B3M refer to the middle regions of FlaB1, FlaB2, and FlaB3, respectively.
In archaea, FlaB2 is a subunit protein that polymerizes to form the filaments of archaella, the archaeal motility structures uniprot.orgebi.ac.uk. Archaellins, including FlaB2 in some species like Methanothermococcus thermolithotrophicus and Methanococcus voltae, undergo crucial post-translational modifications, such as N-glycosylation and signal peptide processing asm.orgresearchgate.netnih.gov. These modifications are essential for the proper assembly and function of the archaellum asm.orgresearchgate.netnih.gov. For instance, in M. voltae, the preflagellin peptidase FlaK is responsible for cleaving the N-terminal signal peptide from preflagellins, including FlaB2, a step necessary for their incorporation into the archaellum filament asm.org. The efficiency of this processing is dependent on the signal peptide length asm.org. While the direct interaction of archaeal archaella with host cells is less studied compared to bacterial flagella in pathogenesis, archaeal motility mediated by FlaB2-containing archaella can influence their interaction with environments, potentially including host niches.
Structural characteristics of FlaB2 vary between species. For example, the this compound in Treponema maltophilum consists of 286 amino acids with a calculated molecular mass of approximately 31.3 kDa uniprot.org. In Serpulina hyodysenteriae (now Brachyspira hyodysenteriae), FlaB2 is composed of 285 amino acids with a calculated molecular mass of 31.1 kDa nih.gov. Halobacterium salinarum FlaB2 (Flagellin B2) contains 196 amino acids uniprot.org. These structural differences can influence assembly and interaction properties.
Characteristics of this compound in Different Species
| Organism | Protein Name | UniProt Accession | Amino Acid Length | Calculated Molecular Mass (approx.) | Primary Location/Role |
|---|---|---|---|---|---|
| Treponema maltophilum | Flagellar filament core protein | Q9KWX0 | 286 | 31.3 kDa | Periplasmic flagella core |
| Brachyspira hyodysenteriae | Flagellar core protein | Not specified in source | 285 | 31.1 kDa | Periplasmic flagella core |
| Halobacterium salinarum | Flagellin B2 | P13077 | 196 | Not specified in source | Archaellal filament |
Data compiled from search results nih.govuniprot.orguniprot.org. Note that molecular mass is calculated and may differ slightly from apparent mass on gels.
The molecular mechanisms of host-microbe interplay mediated by FlaB2 are thus multifaceted, encompassing its essential structural role in motility required for host colonization and invasion, its potential as an immunogenic factor recognized by the host immune system, and the complex assembly and modification processes necessary for its function within the flagellar or archaellal structure.
Comparative Genomics and Evolutionary Insights of Flab2
Phylogenetic Relationships and Sequence Conservation of flaB2 Genes across Microbial Kingdoms
The flaB2 gene encodes a protein that is a core component of the flagellar or archaellar filament. Comparative genomic analyses have revealed the presence of orthologous flaB2 genes in various bacterial and archaeal taxa. In bacteria, flaB2 genes are often found as part of flagellar gene clusters. For instance, in spirochetes like Treponema denticola and Brachyspira hyodysenteriae, the flagellar filaments are heteropolymers composed of multiple FlaB proteins (FlaB1, FlaB2, and FlaB3) and a sheath protein, FlaA. researchgate.netresearchgate.net The genes encoding these proteins are regulated by different promoters, with a conserved sigma 28-dependent promoter mapped upstream of flaB2 in T. denticola. researchgate.net
In Archaea, FlaB proteins are known as archaellins and are the main structural subunits of the archaellum filament. uniprot.orgembopress.org Archaellin genes, including flaB2, are typically found in operons. embopress.org While crenarchaea usually encode a single type of archaellin, euryarchaea are characterized by the presence of multiple archaellin-encoding genes. embopress.orgbiorxiv.org For example, Halorubrum lacusprofundi possesses two archaellin genes, flaB1 and flaB2, whose protein products show significant sequence divergence (around 40% identity). biorxiv.org
Sequence conservation of FlaB2 varies depending on the microbial group. In spirochetes, FlaB proteins exhibit significant deduced amino acid sequence identity between different species, sometimes even higher than within a single species. asm.org The N-terminal sequences of archaellins are highly conserved and homologous to those of type IV pilins, which are involved in subunit-subunit interactions in bacterial type IV pili. nih.gov Mature archaellins generally have a highly conserved and hydrophobic N-terminus of 30-40 amino acids. nih.gov In contrast, the central hypervariable region of bacterial flagellins shows considerable variation in sequence and length, which is thought to modulate the surface properties of flagellar filaments. csic.es
Data Table 1: Examples of Organisms with FlaB2 and Gene Regulation
| Organism | Domain | Structure Containing FlaB2 | Multiple FlaB Proteins? | FlaB2 Gene Regulation |
| Halobacterium salinarum | Archaea | Archaellum | Yes | Operon (typical) |
| Archaeoglobus fulgidus | Archaea | Archaellum | Yes | Operon (typical) |
| Treponema maltophilum | Bacteria | Periplasmic Flagella | Yes (FlaB1, FlaB2, FlaB3) | Sigma 28-dependent promoter for flaB2 in some species researchgate.net |
| Brachyspira hyodysenteriae | Bacteria | Periplasmic Flagella | Yes (FlaB1, FlaB2, FlaB3) | Sigma 28-dependent promoter for flaB1 and flaB2 researchgate.net |
Comparative Structural and Functional Analysis of FlaB2 Orthologs (Bacterial Flagellins vs. Archaeal Archaellins)
Despite their similar function in motility, bacterial flagellins and archaeal archaellins, including FlaB2 orthologs, are fundamentally different in structure, composition, and assembly. embopress.orgwikipedia.orgnih.gov
Bacterial flagellins, such as Salmonella FliC and FljB, arrange themselves in a hollow cylinder to form the bacterial flagellar filament. novusbio.commdpi.com The bacterial flagellum is a complex supramolecular protein complex with a defined morphology, consisting of a basal body, hook, and filament. micropspbgmu.rumdpi.com The filament, composed of polymerized flagellin (B1172586) subunits, acts as a helical propeller. micropspbgmu.ru Bacterial flagellin proteins typically have conserved N- and C-terminal regions that form the core domains (D0 and D1) of the filament, while a central hypervariable region (HVR) is surface-exposed. csic.es Differences in the HVR can affect filament properties and motility in different environments. csic.esmdpi.com
Archaellins, the archaeal counterparts of flagellins, form the thinner filaments (typically 10-14 nm in diameter) of the archaellum. embopress.orgnih.gov Unlike bacterial flagella which are assembled by subunits moving through a central channel, archaella are synthesized by adding subunits at the base. wikipedia.org Archaellins are synthesized as preproteins with signal peptides, similar to bacterial type IV pilins. nih.govfems-microbiology.orgnih.gov The N-terminal region of mature archaellins is highly conserved and hydrophobic, playing a role in subunit-subunit interactions. nih.gov The size of the outer domain of archaellins can vary, contributing to differences in filament diameter observed in different archaeal species. nih.gov High-resolution structural studies of archaellin FlaB1 from Methanocaldococcus jannaschii have revealed a conserved metal-binding site essential for filament integrity. embopress.orgrcsb.org
Data Table 2: Structural and Assembly Differences
| Feature | Bacterial Flagellin (e.g., FliC, FljB) | Archaeal Archaellin (e.g., FlaB2) |
| Structure | Forms hollow filament (approx. 20 nm diameter) embopress.org | Forms thinner filament (10-14 nm diameter) embopress.orgnih.gov |
| Assembly | Subunits move through central channel | Subunits added at the base wikipedia.org |
| N-terminus | Conserved, forms filament core csic.es | Conserved, hydrophobic, involved in subunit interactions nih.gov |
| Central Region | Hypervariable, surface-exposed csic.es | Varies in size, forms outer domain nih.gov |
| Post-translational Modification | Methylation in some cases annualreviews.org | N-linked glycosylation is common embopress.orgnih.gov |
| Signal Peptide | Absent (Type III secretion) asm.org | Present (Type IV pilus-like assembly) nih.govfems-microbiology.orgnih.gov |
Evolutionary Diversification of FlaB2 and Flagellar System Complexity
The evolutionary history of flagella and archaella is a subject of significant interest. While bacterial flagella and archaeal archaella perform analogous functions, they are considered a striking example of convergent evolution, having evolved independently from different ancestral systems. wikipedia.orgnih.govnih.gov
The bacterial flagellum is thought to have evolved in a stepwise fashion, potentially from a simpler primordial secretion system, such as the type three secretion system (T3SS), due to homologies between several flagellar proteins and T3SS components. wikipedia.orgscispace.comwikipedia.org The complexity of the bacterial flagellar system arose through mechanisms like gene duplication, loss, transfer, and protein recruitment. wikipedia.orgscispace.compnas.org The order of assembly of flagellar components, from the inner membrane outwards, is thought to mirror their evolutionary history. pnas.org The presence of multiple flagellin genes in some bacteria, like the flaB genes in spirochetes or fliC and fljB in Salmonella, contributes to the structural and functional diversity of flagellar filaments and can be regulated differently. researchgate.netcsic.esmdpi.comannualreviews.org
The archaellum, on the other hand, is evolutionarily and structurally related to type IV filament systems (TFF), including bacterial type IV pili. nih.govwikipedia.orgfems-microbiology.orgfrontiersin.orgfrontiersin.org The TFF family is believed to have originated in the last universal common ancestor (LUCA) and diversified into various systems, including archaella and type IV pili. wikipedia.org The evolution of the archaellum from a non-rotary pilus ancestor involved the development of a torque-generating ATPase, a switch mechanism, and a stator complex. frontiersin.org The presence of multiple archaellin genes in many euryarchaea suggests functional specialization or adaptation, although the precise roles of each archaellin in multi-component filaments are still being investigated. embopress.orgbiorxiv.org Studies on Halorubrum lacusprofundi indicate that the presence of both FlaB1 and FlaB2 archaellins contributes to increased motility and filament stability compared to filaments composed of a single archaellin type. biorxiv.org
The diversification of FlaB2 and related proteins across bacteria and archaea highlights the distinct evolutionary trajectories of their respective motility systems, reflecting adaptation to diverse environments and lifestyles.
| Protein Name | Potential Identifier Type | Identifier |
| FlaB2 protein | UniProt ID | P13077 (Halobacterium salinarum), Q9KWX0 (Treponema maltophilum), P27804 (Methanococcus voltae), O29207 (Archaeoglobus fulgidus) |
| Bacterial Flagellin (general) | UniProt ID | P06179 (Escherichia coli), Q842D6 (Escherichia coli), P04949 (Escherichia coli), A0A0A0IUA0 (C. haemolyticum FliC), A0A0A0IT63 (C. haemolyticum flagellinolysin) |
| Archaeal Archaellin (general) | UniProt ID | Q58301 (Methanocaldococcus jannaschii FlaB1) |
Advanced Methodologies for Flab2 Protein Research
Genetic Manipulation and Mutagenesis Strategies
Genetic manipulation techniques are fundamental to understanding the in vivo function of the FlaB2 protein. These strategies allow for the targeted alteration of the flaB2 gene to study the resulting phenotypic changes.
Gene Deletion and In-frame Replacement for Functional Analysis
To elucidate the specific role of FlaB2, researchers employ gene deletion and in-frame replacement techniques. nih.gov In-frame deletion, which removes the entire coding sequence of the flaB2 gene without affecting the reading frame of downstream genes, is a precise method to create a null mutant. parentprojectmd.org This approach prevents the production of the this compound, allowing for the analysis of its necessity for flagellar assembly and function. For example, in Treponema denticola, the deletion of flaB2 has been shown to impact the stoichiometry of other flagellin (B1172586) proteins, suggesting a compensatory mechanism among the FlaB proteins. nih.gov
Furthermore, in-frame replacement of the flaB2 gene with other flagellin genes, such as flaB1 or flaB3, has demonstrated that these proteins can be functionally interchangeable to some extent, as the replacement does not always lead to a loss of motility. nih.gov These genetic manipulations are typically confirmed through PCR and Western blot analysis to ensure the intended genetic modification has occurred and to assess the protein expression levels. nih.gov
| Genetic Manipulation Technique | Purpose | Organism Studied | Key Finding |
| In-frame Gene Deletion | To create a flaB2 null mutant and analyze its function. | Treponema denticola | Deletion of flaB2 alters the ratio of other FlaB proteins. nih.gov |
| In-frame Gene Replacement | To test the functional interchangeability of FlaB proteins. | Treponema denticola | Replacement of flaB2 with flaB1 or flaB3 did not abolish motility. nih.gov |
Site-Directed Mutagenesis for Post-Translational Modification Studies
Site-directed mutagenesis is a powerful tool for investigating the importance of specific amino acid residues, particularly those involved in post-translational modifications (PTMs). nih.govneb.com This technique allows for the introduction of specific point mutations, insertions, or deletions within the flaB2 gene. nih.gov
A key application of site-directed mutagenesis in FlaB2 research is the study of N-linked glycosylation, a critical PTM for the proper function of many flagellin proteins. plos.org By systematically mutating the asparagine (Asn) residues within the N-glycosylation sequons (N-X-S/T) to other amino acids like glutamine (Gln) or aspartic acid (Asp), researchers can prevent glycosylation at specific sites. plos.org Studies in Methanococcus maripaludis have shown that eliminating all N-glycosylation sites in FlaB2 results in non-archaellated cells, indicating that a minimum level of glycosylation is essential for the incorporation of the protein into stable archaella. plos.org These experiments have revealed that while some glycosylation sites are critical, others may be dispensable for archaellar assembly and motility. plos.org The effects of these mutations are typically assessed by observing the restoration of motility in a ΔflaB2 strain complemented with the mutated flaB2 gene, and by analyzing the apparent molecular mass of the expressed protein via Western blot. plos.org
Structural Characterization Techniques for FlaB2 and its Complexes
Understanding the three-dimensional structure of the this compound and its arrangement within the flagellar filament is crucial for comprehending its function. Advanced structural biology techniques have provided high-resolution insights into the architecture of FlaB2-containing flagella.
Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET)
Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have revolutionized the structural analysis of large macromolecular complexes like the bacterial flagellum. hrvatska-udruga-kristalografa.hrcreative-biostructure.comriken.jp These techniques allow for the visualization of biological specimens in a near-native, hydrated state by rapidly freezing them in vitreous ice. creative-biostructure.comnih.gov
Cryo-EM single-particle analysis is used to determine the high-resolution structure of purified flagellar filaments. hrvatska-udruga-kristalografa.hr This method involves averaging thousands of images of individual filament particles to generate a 3D reconstruction. Cryo-ET, on the other hand, is employed to visualize the 3D structure of the flagellum in its cellular context. creative-biostructure.comdelmic.com By taking a series of 2D images of a tilted sample, a 3D tomogram can be reconstructed, providing a detailed view of the flagellar motor, hook, and filament within the intact bacterial cell. riken.jpdelmic.com These techniques have been instrumental in revealing that FlaB proteins, including FlaB2, form the core of the spirochete periplasmic flagellar filament. nih.gov
Biophysical Characterization for Conformational and Assembly Insights
A variety of biophysical techniques are employed to characterize the conformational state, stability, and assembly of the this compound and its complexes. kbibiopharma.com These methods provide complementary information to the high-resolution structures obtained from cryo-EM.
Techniques such as circular dichroism (CD) spectroscopy can be used to analyze the secondary structure content of the this compound and to monitor conformational changes upon interaction with other flagellar proteins or in response to environmental factors. kbibiopharma.com Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) and analytical ultracentrifugation (AUC) are powerful methods for determining the oligomeric state of FlaB2 and for studying the assembly of flagellar filaments. kbibiopharma.com These techniques have been essential in understanding the dynamic nature of flagellar assembly and the stability of the resulting filament. researchgate.net
| Biophysical Technique | Information Gained |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content and conformational changes. kbibiopharma.com |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Oligomeric state and assembly of filaments. kbibiopharma.com |
| Analytical Ultracentrifugation (AUC) | Oligomeric state and macromolecular interactions. kbibiopharma.com |
| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity of protein interactions. novalix.com |
| Mass Spectrometry (MS) | Protein characterization and interaction studies. novalix.com |
Molecular and Biochemical Assays for FlaB2 Characterization
A suite of molecular and biochemical assays is utilized to probe the expression, localization, and interactions of the this compound. These assays are crucial for correlating the genetic and structural findings with the protein's biochemical function.
Western blot analysis is a standard technique used to detect the presence and quantify the levels of the this compound in wild-type and mutant bacterial strains. nih.govplos.org This method, often using specific antibodies raised against FlaB2, can also reveal changes in the apparent molecular weight of the protein due to post-translational modifications like glycosylation. plos.orgresearchgate.net
Immunoprecipitation and pull-down assays are employed to identify proteins that interact with FlaB2. plos.org For instance, these assays have shown that the leptospiral flagellar sheath protein FcpA interacts with FlaB1 and FlaA2, providing insights into how the sheath and core of the flagellum are connected. plos.org
In vitro activity assays have been developed to study the processing of FlaB2 by its specific protease, FlaK. researchgate.net These assays, which can be performed with purified proteins, allow for the detailed characterization of the enzymatic cleavage of the FlaB2 signal peptide, a crucial step in its maturation and assembly into the flagellum. researchgate.net Furthermore, motility assays, such as the swimming plate assay, provide a direct functional readout of the consequences of genetic manipulations of flaB2. nih.gov
Recombinant Protein Expression and Purification
The production of FlaB2 for in vitro studies is primarily achieved through recombinant protein expression systems, with Escherichia coli being a commonly used host. nih.govcabidigitallibrary.org The flaB2 gene is cloned into an expression vector, often containing a promoter such as the T7 or trc promoter, to drive high-level protein production. nih.gov To facilitate purification, the recombinant this compound is frequently engineered with an affinity tag, such as a polyhistidine tag (His-tag). nih.govscirp.org
The expression is typically induced by adding an agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. cabidigitallibrary.org Following induction, the bacterial cells are harvested and lysed. In many cases, the this compound is expressed as insoluble inclusion bodies within the E. coli host. nih.gov These inclusion bodies are harvested by centrifugation, and the protein is then solubilized using denaturing agents. cabidigitallibrary.org
Purification of the tagged this compound is commonly performed using immobilized metal affinity chromatography (IMAC), where the His-tag binds to a resin containing chelated metal ions, such as nickel (Ni-NTA). nih.govscirp.org After washing away unbound proteins, the purified FlaB2 is eluted from the column. scirp.org The purity and molecular weight of the recombinant protein are then assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). cabidigitallibrary.org This methodology allows for the production of large quantities of purified this compound, which is essential for subsequent functional and structural analyses. nih.gov
Table 1: Summary of Recombinant this compound Expression and Purification
| Step | Description | Key Reagents/Components | Reference |
| Gene Cloning | The flaB2 gene is inserted into a suitable expression vector. | pUC118, pProEx HT system | nih.gov |
| Transformation | The recombinant vector is introduced into a host organism, typically E. coli. | E. coli BL21(DE3) | cabidigitallibrary.org |
| Induction | Protein expression is initiated by adding an inducing agent. | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | cabidigitallibrary.org |
| Cell Lysis | Cells are broken open to release the protein. | Sonication, Lysis Buffer | cabidigitallibrary.org |
| Purification | The tagged protein is separated from other cellular components. | Nickel-chelate affinity chromatography (Ni-NTA) | nih.govscirp.org |
| Analysis | The purity and size of the protein are confirmed. | SDS-PAGE, Western Blot | nih.govcabidigitallibrary.org |
In vitro Functional Assays (e.g., Signal Peptide Cleavage, Polymerization Assays)
In vitro functional assays are critical for understanding the biochemical activities of the this compound. A key area of investigation is the processing of the pre-flagellin, which involves the cleavage of an N-terminal signal peptide. nih.gov
Signal Peptide Cleavage Assays: In archaea like Methanococcus voltae, the preflagellin peptidase, FlaK, is responsible for cleaving the signal peptide from preflagellins such as FlaB2. nih.gov To study this process in vitro, mutant FlaB2 proteins with varying signal peptide lengths are generated and used as substrates in assays with membrane preparations from M. voltae serving as the enzyme source. nih.gov The cleavage of the signal peptide is then analyzed, often by immunoblotting, to determine the minimal signal peptide length required for processing by FlaK. nih.govresearchgate.net Studies have shown that FlaK can process FlaB2 proteins with signal peptides as short as five amino acids, while shorter signal peptides are not cleaved. nih.gov These assays have also been used to compare the substrate specificity of different preflagellin peptidases, such as PibD from Sulfolobus solfataricus, which can process even shorter signal peptides than FlaK. nih.gov
Polymerization Assays: While specific in vitro polymerization assays for FlaB2 are not extensively detailed in the provided context, the ultimate function of flagellins is to polymerize into the flagellar filament. The ability of purified recombinant FlaB2 to self-assemble or co-assemble with other flagellin subunits could be investigated using techniques like electron microscopy or light scattering to monitor filament formation.
Protein-Protein Interaction Mapping (e.g., Co-Immunoprecipitation, Bacterial Two-Hybrid, Pull-Down Assays, Protein-Protein Docking)
Identifying the interaction partners of FlaB2 is crucial for understanding its role in the context of the flagellar apparatus. Several methods are employed to map these protein-protein interactions. thermofisher.comnih.gov
Co-Immunoprecipitation (Co-IP): Co-IP is used to identify in vivo protein interactions. nih.gov In this technique, an antibody specific to a "bait" protein is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein are also precipitated. creative-proteomics.com These interacting partners can then be identified by methods like Western blotting or mass spectrometry. creative-proteomics.com This approach can reveal both direct and indirect interactions within a protein complex in their natural cellular environment. nih.gov
Bacterial Two-Hybrid (B2H) Systems: The B2H system is a genetic method used to detect protein-protein interactions in bacteria. researchgate.net It is often employed to identify interaction networks between components of secretory systems and their substrates. researchgate.net
Pull-Down Assays: This in vitro technique is widely used to confirm predicted protein-protein interactions. researchgate.net A purified, tagged "bait" protein (e.g., His-tagged or GST-tagged FlaB2) is immobilized on an affinity resin. researchgate.netpromega.com This bait is then incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be captured by the resin and can be detected by Western blotting after elution. thermofisher.comresearchgate.net
Protein-Protein Docking: This computational approach predicts the three-dimensional structure of a protein complex. nih.gov Based on the individual structures of the interacting proteins, docking algorithms explore possible binding modes and orientations to identify the most energetically favorable complex. This method can provide insights into the specific residues at the interface of the protein-protein interaction.
Table 2: Methods for Mapping this compound-Protein Interactions
| Method | Principle | Application for FlaB2 | Reference |
| Co-Immunoprecipitation | Antibody-based capture of protein complexes from cell lysates. | Identifying FlaB2 interaction partners within the cell. | nih.govcreative-proteomics.com |
| Bacterial Two-Hybrid | Genetic detection of interactions within a bacterial host. | Screening for proteins that interact with FlaB2. | researchgate.net |
| Pull-Down Assay | In vitro capture of interacting proteins using a tagged "bait" protein. | Confirming direct interactions between FlaB2 and other purified proteins. | thermofisher.comresearchgate.netpromega.com |
| Protein-Protein Docking | Computational prediction of the structure of a protein complex. | Modeling the interaction between FlaB2 and other flagellar proteins. | nih.gov |
Transcriptional and Gene Expression Analysis (e.g., RT-PCR, Reporter Assays)
Understanding the regulation of the flaB2 gene is essential for comprehending how flagellar synthesis is controlled. Transcriptional analysis methods are employed to study the expression of flaB2 at the mRNA level.
Reverse Transcription PCR (RT-PCR) and Quantitative RT-PCR (qRT-PCR): RT-PCR is used to determine if a gene is being transcribed. In the context of the fliD and flaB genes in Borrelia burgdorferi, RT-PCR was used to show that these adjacent genes are not co-transcribed, indicating that fliD is monocistronic. nih.gov qRT-PCR allows for the quantification of gene expression levels. For instance, in Treponema denticola, qRT-PCR revealed that the expression of flaB2 is growth-phase dependent, with expression peaking during the middle log phase and declining thereafter. nih.gov
Reporter Assays: Reporter assays are powerful tools for identifying and characterizing promoter regions that control gene transcription. tempobioscience.com A putative promoter sequence upstream of a gene of interest is fused to a reporter gene, such as lacZ (encoding β-galactosidase), in a plasmid vector. nih.govnih.gov This construct is then introduced into a suitable host, like E. coli. The activity of the reporter protein is measured to determine the functionality of the promoter. nih.gov For example, a promoter for flaB2 (PflaB2) in T. denticola was identified and its function confirmed using a lacZ reporter assay. nih.gov These assays can also be used to compare the strength of different promoters. nih.gov
Bioinformatic and Computational Approaches
Bioinformatic and computational tools are indispensable for the modern study of proteins like FlaB2, providing predictive insights into their structure, function, and evolutionary relationships. ejosdr.come3s-conferences.org
Sequence Homology and Domain Architecture Analysis
Analyzing the amino acid sequence of FlaB2 is a fundamental first step. Sequence homology searches, using tools like BLAST, can identify similar proteins in other organisms, suggesting conserved functions. The Conserved Domain Architecture Retrieval Tool (CDART) can find proteins with a similar sequential order of conserved domains, which can reveal evolutionary relationships even at great distances. nih.gov Analysis of the FlaB2 sequence can also identify conserved domains and functional motifs. ejosdr.com For example, bioinformatic tools like SignalP can predict the presence and cleavage site of N-terminal signal peptides, which is crucial for proteins that are part of the flagellar assembly pathway. igem.org
Homology Modeling and Molecular Dynamics Simulations
When an experimentally determined three-dimensional structure of a protein is unavailable, computational methods can be used to generate a model.
Homology Modeling: This technique, also known as comparative modeling, builds a 3D model of a target protein (FlaB2) based on the experimentally determined structure of a homologous protein (the template). ejosdr.comnih.gov The accuracy of the model depends on the degree of sequence similarity between the target and the template. ejosdr.com The process involves identifying a suitable template, aligning the target and template sequences, building the model, and then evaluating its quality. nih.gov This approach has been successfully used to model various proteins for further computational studies. nih.govissaasphil.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of proteins and protein-ligand complexes over time. issaasphil.orgbiorxiv.org Starting from a structural model (either from homology modeling or experimental methods), MD simulations calculate the trajectories of atoms and molecules, revealing conformational changes and stability. mdpi.com For protein complexes, these simulations can help to understand the dynamics of the interaction and the stability of the complex. biorxiv.org The stability of the simulated system is often assessed by monitoring the root mean square deviation (RMSD) over the course of the simulation. issaasphil.orgmdpi.com
Phylogenetic Tree Reconstruction and Evolutionary Trajectory Analysis
The study of the this compound's evolutionary history through phylogenetic tree reconstruction and trajectory analysis offers profound insights into the development and diversification of flagellar systems across different species. These methodologies map the genetic lineage of FlaB2, revealing relationships between orthologs and paralogs and uncovering the evolutionary forces that have shaped this critical flagellar component.
Phylogenetic Tree Reconstruction
Phylogenetic analysis of the this compound, and flagellins in general, is a multistep process that begins with the collection and alignment of protein sequences. The goal is to construct a tree that represents the inferred evolutionary relationships between the sequences.
Methodologies and Findings:
The foundation of an accurate phylogenetic tree is a high-quality multiple sequence alignment (MSA). bioinformatics.nl Various algorithms and programs, such as Clustal Omega, MUSCLE, and T-Coffee, are employed to align FlaB2 sequences from diverse species, arranging them to highlight regions of similarity that may reflect functional or evolutionary relationships. wikipedia.orggeneious.com For proteins with low sequence identity, methods incorporating structural data can yield more accurate alignments. nih.govupf.edu
Once sequences are aligned, several computational methods are used to reconstruct the phylogenetic tree:
Maximum Likelihood (ML): This statistical method evaluates a multitude of possible trees and selects the one that has the highest probability of producing the observed sequence alignment, given a specific model of protein evolution. bioinformatics.nlnih.gov
Neighbor-Joining (NJ): This is a distance-matrix method that starts with a star-shaped tree and iteratively joins the "closest" pairs of sequences until a final tree is formed. pnas.org
Bayesian Inference (BI): This method uses a probabilistic approach to determine the posterior probability of a tree, providing a robust measure of confidence for each branch in the phylogeny. bioinformatics.nl
The choice of a substitution model, which describes the rates at which different amino acid substitutions occur, is critical for the accuracy of probabilistic methods like ML and BI. nih.gov Studies have shown that selecting the best-fitting model of protein evolution results in more accurate tree topologies and branch lengths. nih.gov
Research applying these methods has revealed that the core set of genes encoding flagellar components, including proteins related to FlaB2, likely arose from a single or a few ancestral sequences through duplication and divergence events that occurred before the diversification of modern bacterial phyla. pnas.org Phylogenetic trees constructed for flagellin genes often show strong, serovar-specific lineages, with strains of the same serovar clustering closely together. frontiersin.org For instance, in Methanococcus voltae, the flagellum is composed of multiple flagellins, including FlaB1 and FlaB2, which are synthesized as pre-proteins. researchgate.net Phylogenetic analysis helps to understand the relationships between these co-existing flagellin paralogs.
| Organism | Associated FlaB Protein | Phylogenetic Clade/Group | Key Finding/Reference |
|---|---|---|---|
| Salmonella enterica | fljB (a FlaB-type protein) | Serovar-specific lineages | Originated from fliC gene duplication. frontiersin.org |
| Methanococcus voltae | FlaB1, FlaB2 | Archaeal flagellins | Co-exist as structural components of the flagellum. researchgate.net |
| Bacillus velezensis | Flagellin (Hag) | Bacillus genus | Flagellin shows faster evolution compared to other flagellar structural proteins. asm.org |
| Treponema species | flaB2 | Treponema phylogroups | Analysis of the flaB2 gene clustered species into distinct phylogroups. rcvsknowledge.org |
Evolutionary Trajectory Analysis
Evolutionary trajectory analysis investigates the dynamic processes that have guided the evolution of the this compound over time. This includes gene duplication, horizontal gene transfer, and adaptation to selective pressures.
Research Findings:
Gene Duplication: A primary mechanism for the evolution of the flagellar system has been gene duplication followed by divergence. pnas.org Analysis of flagellin gene clusters in Salmonella suggests that the fljB gene, a FlaB-type flagellin, arose from a duplication of the fliC gene. frontiersin.org This duplication allowed for antigenic variation, providing a selective advantage by enabling the bacteria to evade the host immune system. frontiersin.org The evolutionary relationships inferred from protein sequence alignments indicate that rod and hook proteins originated first, followed by the filament proteins like FlaB2 through a series of duplication events. pnas.org
Horizontal Gene Transfer (HGT): The evolution of flagellins is marked by significant contributions from HGT, even between different phyla. nih.gov This process introduces novel genetic material, leading to the remarkable diversity observed in flagellin sequences, particularly in the hypervariable regions. nih.govresearchgate.net The presence of such diversity suggests that flagellins are subject to intense selective pressures, likely from the host immune system or bacteriophages.
Diversification and Selective Pressures: Flagellin proteins exhibit a dual pattern of evolution. The N- and C-terminal regions are highly conserved, as they are crucial for polymerization into the filament structure. frontiersin.orgasm.org In contrast, the central domain is hypervariable and exposed on the filament surface. asm.orgnih.gov This variability is driven by selective pressures related to immune evasion, as this region contains the primary antigenic determinants. frontiersin.org In some species, the evolution of flagellin is faster than that of other structural flagellar proteins, indicating its critical role in adaptation. asm.org The gradual evolution of pathogenic species, such as in the genus Leptospira, has been linked to the acquisition, loss, and expansion of gene families, including those that may interact with or regulate flagellar components. biorxiv.org
Future Directions and Research Perspectives
Elucidating Underexplored Molecular Mechanisms of FlaB2 Action
A primary focus for future research is to unravel the precise molecular mechanisms governing FlaB2's function. In spirochetes, FlaB2, along with FlaB1 and FlaB3, forms the core of the complex periplasmic flagella (PFs). nih.govasm.org While it is known that FlaB proteins are essential for the helical shape and motility of the flagellum, the specific contribution of FlaB2 to filament dynamics remains partially understood. nih.gov Studies on Brachyspira hyodysenteriae have shown that FlaB1 and FlaB2 have overlapping functions, and the absence of both results in the formation of a hollow, non-helical tube composed primarily of the sheath protein, FlaA. asm.orgvulcanchem.com This indicates that FlaB1 and FlaB2 are critical for establishing the core structure that imparts the necessary helical morphology for effective motility. vulcanchem.com
Future investigations should aim to dissect the specific interactions between FlaB2 and other filament proteins. Understanding how FlaB2 monomers polymerize and cooperate with FlaB1, FlaB3, and FlaA to generate the torque and flexibility required for spirochete movement is a key challenge. nih.govontosight.ai
Furthermore, the role of post-translational modifications in FlaB2 function is an area ripe for exploration. In many archaeal species, FlaB2 proteins undergo N-glycosylation at multiple sites, a modification crucial for the assembly and function of the archaellum (archaeal flagellum). vulcanchem.com The exact chemical nature of these glycans and how they influence protein folding, stability, and interaction with other flagellar components needs to be determined. In archaea like Methanococcus voltae, the maturation of FlaB2 also involves the cleavage of an N-terminal signal peptide by the preflagellin peptidase, FlaK. vulcanchem.comasm.org Research has established that a minimum signal peptide length of five amino acids is required for processing by FlaK. asm.org Exploring how these processing events are regulated and coupled to the export of FlaB2 through the type III-like secretion system will provide a more complete picture of its molecular journey from synthesis to function. vulcanchem.comasm.org
Comprehensive Mapping of FlaB2 Regulatory Networks
The expression of the flaB2 gene is tightly controlled within a complex regulatory hierarchy that ensures flagellar assembly occurs in a coordinated manner. A comprehensive map of these regulatory networks is essential for understanding how bacteria and archaea adapt their motility in response to environmental cues.
In spirochetes, the regulation of the multiple flagellin (B1172586) genes is particularly complex. In Brachyspira hyodysenteriae, the genes flaB1 and flaB2 are regulated by the alternative sigma factor σ28 (FliA), while flaA and flaB3 are controlled by the primary sigma factor σ70. asm.orgresearchgate.net This differential regulation suggests that spirochetes can alter the stoichiometry of their flagellar proteins, which may in turn vary the stiffness and motility of the flagellar filament. asm.org Similarly, in Treponema denticola, the flaB2 gene is controlled by a conserved σ28-dependent promoter. researchgate.netasm.org
In pathogenic Leptospira, the post-transcriptional global regulator Carbon Storage Regulator A (CsrA) has been implicated in controlling flagellin gene expression. plos.org Overexpression of CsrA in L. interrogans leads to poor motility and a significant upregulation of flaB1 and flaB2, suggesting CsrA may act as a transcriptional activator for these genes in this species. plos.org In the archaeon Methanococcus maripaludis, the transcription of the entire fla operon, which includes flaB2, requires the euryarchaeal archaellum regulator A (EarA). researchgate.net
Future work should focus on identifying the full complement of transcription factors, small non-coding RNAs, and sensory systems that modulate flaB2 expression. Understanding how these networks integrate signals such as nutrient availability, host cell contact, or oxidative stress to control motility is a key objective. frontiersin.orgoup.com
| Organism | Regulator | Type of Regulation | Effect on flaB2 |
| Brachyspira hyodysenteriae | Sigma 28 (σ28) | Transcriptional | Activation |
| Treponema denticola | Sigma 28 (σ28) | Transcriptional | Activation |
| Leptospira interrogans | CsrA | Post-transcriptional (inferred) | Upregulation |
| Methanococcus maripaludis | EarA | Transcriptional | Activation |
High-Resolution Structural Determination of FlaB2 Within Flagellar Filaments and Complexes
A complete understanding of FlaB2 function necessitates high-resolution structural data. While electron microscopy has provided valuable low-resolution images of periplasmic flagella, the precise arrangement of FlaB2 within the multicomponent filament core remains unknown. nih.govvulcanchem.com It is unclear whether the different FlaB proteins (FlaB1, FlaB2, FlaB3) are dispersed along the filament or occupy distinct domains. nih.govasm.org
Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are powerful techniques that could resolve these questions. Recent cryo-EM studies on archaeal flagellar filaments have begun to reveal how flagellin subunits polymerize to form supercoiled structures. pnas.org In Aeropyrum pernix, which has two flagellins (FlaB1 and FlaB2), analysis suggests a heterogeneous filament structure, with both flagellins potentially organized into a hexameric asymmetric unit. pnas.org Applying these advanced imaging techniques to the more complex spirochete periplasmic flagella could reveal the atomic details of the FlaA sheath and the FlaB core.
Such studies would visualize how FlaB2 interacts with its neighbors, how these interactions contribute to the filament's unique helical shape and flexibility, and how the filament is anchored to the hook and basal body complex. mdpi.com High-resolution structures would provide a static snapshot that, when combined with molecular dynamics simulations, could illuminate the dynamic process of flagellar rotation and bending.
Fundamental Insights into FlaB2-Mediated Host-Pathogen Interactions for Molecular Target Identification
In pathogenic spirochetes, such as Treponema, Brachyspira, and Leptospira, motility is a critical virulence factor. asm.orgmdpi.com The ability to move through viscous environments, invade tissues, and colonize the host is directly dependent on the function of the periplasmic flagella. ontosight.ai As an essential component of the flagellar core, FlaB2 plays a fundamental role in this process. vulcanchem.comontosight.ai
Future research should focus on dissecting the specific role of FlaB2 during infection. By understanding how FlaB2 contributes to the motility that enables pathogens to evade the host immune system and disseminate, we can identify new strategies for therapeutic intervention. frontiersin.orgembopress.org The systems that regulate flaB2 expression are also potential targets. For instance, interfering with the σ28-dependent transcription of flaB2 could specifically cripple the motility of pathogenic spirochetes without affecting other essential processes. asm.orgasm.org
Moreover, the export of FlaB2 via the flagellum-specific type III secretion system presents another potential vulnerability. vulcanchem.comasm.org This pathway is distinct from the Sec-dependent pathway used by the FlaA sheath protein. nih.govplos.org Identifying and targeting components of this secretion apparatus could prevent the assembly of a functional flagellar core, thereby rendering the pathogen non-motile and less virulent. A deeper understanding of host-pathogen protein-protein interactions is crucial for identifying these novel targets. embopress.orgplos.org
Expanding Comparative Biology of FlaB2 across the Tree of Life
Comparative analysis of FlaB2 across different species and domains of life offers profound insights into its evolution and functional diversification. Within spirochetes, FlaB2 proteins show a high degree of sequence conservation, with identities often exceeding 58-62% between species like Brachyspira hyodysenteriae, Treponema pallidum, and Leptospira borgpetersenii. vulcanchem.com This conservation, particularly in the N- and C-terminal regions, underscores a strong selective pressure to maintain its core structural and functional properties. nih.govvulcanchem.com However, subtle differences exist; for example, comparative analysis of Treponema denticola strains revealed that variations in FlaB2 and FlaB3 expression levels correlated with changes in motility. nih.gov
A striking evolutionary dichotomy exists between bacterial and archaeal flagellins. Although some archaeal flagellins are designated FlaB2, they share no sequence homology with their bacterial counterparts. oup.com Archaeal flagellins are synthesized with a cleavable N-terminal leader peptide and are homologous to type IV pilins, a feature not seen in bacterial flagellins like FlaB2. asm.orgoup.com This indicates that the archaeal flagellum (archaellum) and the bacterial flagellum are analogous, not homologous, structures—a classic example of convergent evolution.
Future research should expand these comparative studies. Sequencing and characterizing flaB2 genes from a wider range of spirochetes and other bacteria will help refine our understanding of its conserved and variable regions. In-depth functional and structural comparisons between the flagellins of bacteria and archaea will continue to illuminate the fundamental principles of prokaryotic motility and its remarkable evolutionary history.
| Feature | Bacterial FlaB2 (Spirochetes) | Archaeal FlaB2 (e.g., Methanococcus) |
| Homology | Homologous to other bacterial flagellins | No homology to bacterial flagellins; homologous to Type IV pilins |
| Secretion System | Type III Secretion Pathway | Type IV Pilus-like Secretion System |
| Precursor Form | Synthesized in its mature form (no leader peptide) | Synthesized as a preprotein with a cleavable N-terminal signal peptide |
| Post-Translational Modification | Generally not glycosylated | Often N-glycosylated |
| Genetic Locus | Individual gene, often regulated by σ28 | Part of a larger fla operon |
Q & A
Q. How can conformational dynamics of FlaB2 be studied to elucidate activation mechanisms?
- Methodological Answer : Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions during ligand binding. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to model nanosecond-scale movements. Compare apo- and holo-forms using cryo-EM density maps .
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Q. What statistical approaches are robust for analyzing contradictory data in FlaB2’s role in signaling pathways?
- Methodological Answer : Apply Bayesian meta-analysis to reconcile conflicting studies, weighting datasets by sample size and methodology rigor. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis) to contextualize FlaB2’s role across studies. For in vitro vs. in vivo discrepancies, perform knockout/rescue experiments .
Data Repositories & Tools
Q. Which repositories provide validated datasets for FlaB2-related post-translational modifications (PTMs)?
Q. How can researchers leverage machine learning to predict FlaB2’s functional mutants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
